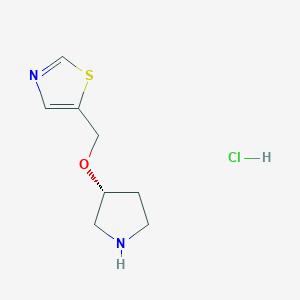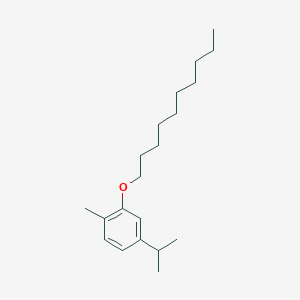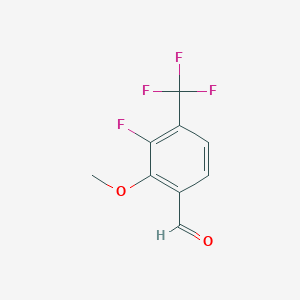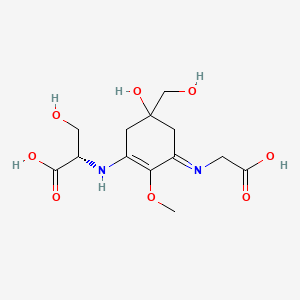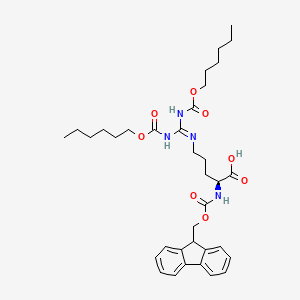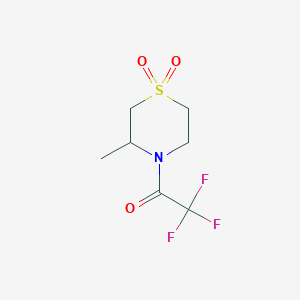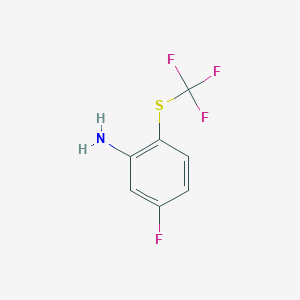![molecular formula C19H23F3N2O4 B12846288 (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: is a synthetic compound with the chemical formula C18H23F3N2O3 and a molecular weight of 372.38 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl ketone group, making it a valuable target in synthetic chemistry and medicinal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone typically involves the following steps:
Acetylation: The initial step involves the acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: N-acetyl-leucine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetyl-leucyl-phenylalanine.
Introduction of Trifluoromethyl Ketone Group:
Industrial Production Methods: Industrial production of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl ketone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophilic groups replacing the trifluoromethyl ketone group.
Aplicaciones Científicas De Investigación
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl ketone group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: (C18H23F3N2O3)
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one: (C12H12F3NO2)
Comparison: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structure, which includes both leucine and phenylalanine residues along with a trifluoromethyl ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. In contrast, similar compounds may lack one or more of these structural features, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C19H23F3N2O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide |
InChI |
InChI=1S/C19H23F3N2O4/c1-11(2)9-15(23-12(3)25)18(28)24-14(10-13-7-5-4-6-8-13)16(26)17(27)19(20,21)22/h4-8,11,14-15H,9-10H2,1-3H3,(H,23,25)(H,24,28)/t14-,15-/m0/s1 |
Clave InChI |
LXHRFJYOPYITRD-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


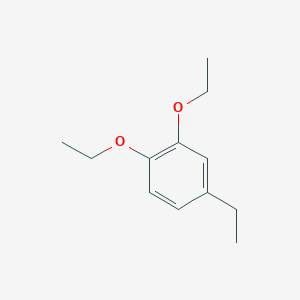
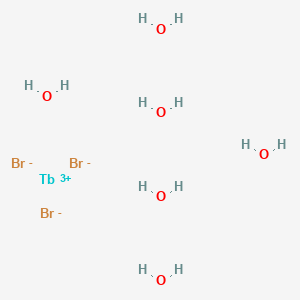
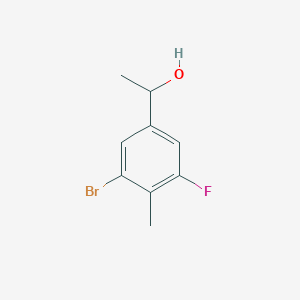
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
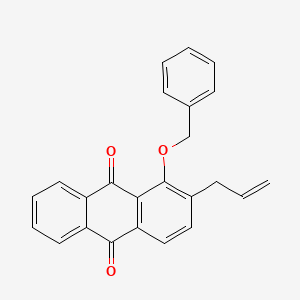
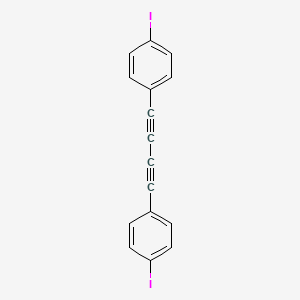
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
